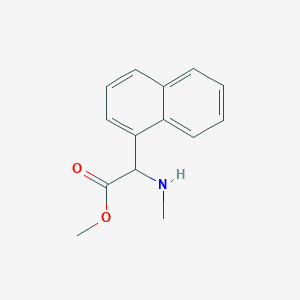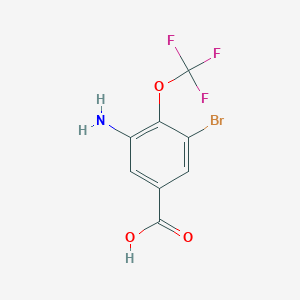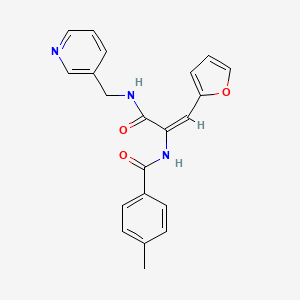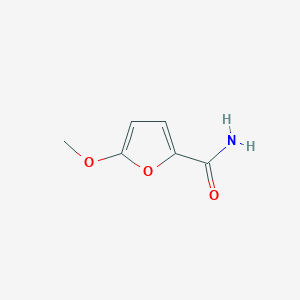
Methyl 2-(methylamino)-2-(1-naphthyl)acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 2-(methylamino)-2-(1-naphthyl)acetate is an organic compound that belongs to the class of naphthylamines. This compound is characterized by the presence of a naphthalene ring, which is a fused pair of benzene rings, and an ester functional group. It is used in various chemical and pharmaceutical applications due to its unique structural properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-(methylamino)-2-(1-naphthyl)acetate typically involves the reaction of 1-naphthylacetic acid with methylamine in the presence of a suitable catalyst. The reaction conditions may include:
Temperature: Typically around 50-100°C.
Catalyst: Commonly used catalysts include acids or bases to facilitate the esterification process.
Solvent: Solvents like methanol or ethanol are often used.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale esterification processes using continuous flow reactors to ensure high yield and purity. The reaction parameters are optimized to achieve efficient conversion rates.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, typically resulting in the formation of naphthoquinones.
Reduction: Reduction reactions may lead to the formation of naphthylamines.
Substitution: The ester group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃).
Reducing Agents: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄).
Substitution Reagents: Alkyl halides, acyl chlorides.
Major Products Formed
Oxidation Products: Naphthoquinones.
Reduction Products: Naphthylamines.
Substitution Products: Various esters and amides.
Applications De Recherche Scientifique
Methyl 2-(methylamino)-2-(1-naphthyl)acetate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential effects on biological systems, including enzyme inhibition.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or analgesic effects.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of Methyl 2-(methylamino)-2-(1-naphthyl)acetate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and context.
Comparaison Avec Des Composés Similaires
Similar Compounds
Naphthalene: A simple aromatic hydrocarbon with similar structural features.
Naphthylamine: An amine derivative of naphthalene.
Naphthoquinone: An oxidized form of naphthalene.
Uniqueness
Methyl 2-(methylamino)-2-(1-naphthyl)acetate is unique due to its ester functional group and the presence of a methylamino substituent. These features confer specific chemical reactivity and biological activity that distinguish it from other naphthalene derivatives.
Propriétés
Formule moléculaire |
C14H15NO2 |
|---|---|
Poids moléculaire |
229.27 g/mol |
Nom IUPAC |
methyl 2-(methylamino)-2-naphthalen-1-ylacetate |
InChI |
InChI=1S/C14H15NO2/c1-15-13(14(16)17-2)12-9-5-7-10-6-3-4-8-11(10)12/h3-9,13,15H,1-2H3 |
Clé InChI |
HVJFJNFIOWQYGW-UHFFFAOYSA-N |
SMILES canonique |
CNC(C1=CC=CC2=CC=CC=C21)C(=O)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-Butyl-2-[(8-Fluoro-2H-1,2,4-Triazino[5,6-b]Indol-3-ylThio]-Acetamide](/img/structure/B12855787.png)

![Methyl 5-oxothiazolo[3,2-a]pyridine-7-carboxylate](/img/structure/B12855800.png)



![6-{[(Tert-butyldimethylsilyl)oxy]methyl}oxan-3-one](/img/structure/B12855839.png)
![1-[3-(Trifluoromethyl)-4-pyridyl]cyclopropanecarboxylic acid](/img/structure/B12855840.png)
![Sulfoxonium, [(5S)-5-[[(1,1-dimethylethoxy)carbonyl]amino]-2,6-dioxo-6-(phenylmethoxy)hexyl]dimethyl-, inner salt](/img/structure/B12855846.png)
![1-(7-Iodobenzo[d]oxazol-2-yl)ethanone](/img/structure/B12855850.png)



